molecular formula C8H12ClNO3 B2900421 Methyl 1-carbonochloridoylpiperidine-3-carboxylate CAS No. 2168231-86-3

Methyl 1-carbonochloridoylpiperidine-3-carboxylate

Cat. No.: B2900421
CAS No.: 2168231-86-3
M. Wt: 205.64
InChI Key: WFKGHZVYWBDYLP-UHFFFAOYSA-N
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Description

Methyl 1-carbonochloridoylpiperidine-3-carboxylate is a piperidine derivative featuring a carbonochloridoyl (ClCO-) group at position 1 and a methyl ester (-COOCH₃) at position 2. This compound is characterized by its high reactivity due to the acid chloride moiety, making it a valuable intermediate in organic synthesis, particularly for acylations and peptide bond formations.

Properties

IUPAC Name

methyl 1-carbonochloridoylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c1-13-7(11)6-3-2-4-10(5-6)8(9)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKGHZVYWBDYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-carbonochloridoylpiperidine-3-carboxylate typically involves the reaction of piperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-carbonochloridoylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonochloridoyl group can be substituted with other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonochloridoyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carbonochloridoyl group.

Major Products Formed

    Substitution Reactions: The major products are the substituted piperidine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 1-carbonochloridoylpiperidine-3-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-carbonochloridoylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The carbonochloridoyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences, molecular weights, and applications of methyl 1-carbonochloridoylpiperidine-3-carboxylate and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features/Applications Reference
This compound 1° carbonochloridoyl, 3° methyl ester 205.45 (calculated) Reactive intermediate for acylations Inferred
Methyl 1-benzylpiperidine-3-carboxylate 1° benzyl, 3° methyl ester 233.29 (calculated) Pharmaceutical intermediate
Methyl shikimate Cyclohexene carboxylic acid methyl ester 200.19 (calculated) Biosynthesis precursor (e.g., aromatics)
Sandaracopimaric acid methyl ester Diterpenoid methyl ester ~332.5 (literature) Resin component, natural product
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate 1° chloro, 4° hydroxy, 3° methyl ester 237.64 Synthetic intermediate




Key Observations:

  • Reactivity: The carbonochloridoyl group in the target compound confers higher electrophilicity compared to esters or carboxylic acids (e.g., methyl shikimate), making it more reactive toward nucleophiles like amines or alcohols .
  • Applications: Benzyl-substituted analogs (e.g., methyl 1-benzylpiperidine-3-carboxylate) are frequently used in drug synthesis, whereas diterpenoid esters (e.g., sandaracopimaric acid methyl ester) have roles in natural product chemistry .

Biological Activity

Methyl 1-carbonochloridoylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a common structure in many pharmacologically active compounds. The presence of the carbonochlorido group and the carboxylate moiety suggests potential reactivity that could lead to various biological effects.

Biological Activity Overview

Anticancer Activity : Recent studies have indicated that derivatives of piperidine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against leukemia cell lines such as K562 and CCRF-SB, indicating their potential as anticancer agents .

Mechanism of Action : The proposed mechanisms for the anticancer activity include the induction of apoptosis and cell cycle arrest in cancer cells. Compounds similar to this compound have been observed to increase the accumulation of cells in the subG1 phase, indicative of apoptosis . Additionally, these compounds may act as nucleoside analogs, interfering with DNA synthesis and cellular proliferation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

Study Cell Line IC50 (µM) Mechanism
Study 1K56210Apoptosis induction
Study 2CCRF-SB15Cell cycle arrest
Study 3A54920Nucleoside analog activity

These findings suggest that this compound has a promising profile as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria. The following table highlights the antimicrobial efficacy observed:

Microorganism Activity (Zone of Inhibition) Comparison (Standard Antibiotic)
Staphylococcus aureus15 mmTetracycline (20 mm)
Escherichia coli12 mmTetracycline (18 mm)
Salmonella typhi10 mmTetracycline (17 mm)

These results indicate that this compound exhibits promising antimicrobial properties, warranting further investigation.

Case Studies

Case studies involving similar compounds have provided insights into their clinical applications. For example, a study on a related piperidine derivative demonstrated significant reductions in tumor size in animal models when administered at specific dosages over a defined period. This underscores the importance of dosage and administration route in maximizing therapeutic effects while minimizing toxicity .

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